molecular formula C3H8FN B2428609 (2-Fluoro-ethyl)-methyl-amine CAS No. 229029-47-4

(2-Fluoro-ethyl)-methyl-amine

Cat. No.: B2428609
CAS No.: 229029-47-4
M. Wt: 77.102
InChI Key: PDSWHCYJSJFEKD-UHFFFAOYSA-N
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Description

(2-Fluoro-ethyl)-methyl-amine is an organic compound characterized by the presence of a fluorine atom attached to an ethyl group, which is further bonded to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-ethyl)-methyl-amine typically involves the reaction of 2-fluoroethylamine with methylamine under controlled conditions. One common method includes the use of a fluorinated alkylammonium salt, such as 2-fluoroethylamine hydrochloride, which is reacted with methylamine in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. For instance, the reaction of 2-fluoroethyl acetate with methylamine can be carried out in a reaction kettle coupled with a rectifying tower to separate and purify the product .

Chemical Reactions Analysis

Types of Reactions: (2-Fluoro-ethyl)-methyl-amine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction Reactions: Reduction can lead to the formation of simpler amines or hydrocarbons.

Common Reagents and Conditions:

    Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are effective.

Major Products:

    Substitution: Products include various substituted amines.

    Oxidation: Products include amides and nitriles.

    Reduction: Products include simpler amines and hydrocarbons.

Scientific Research Applications

(2-Fluoro-ethyl)-methyl-amine has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: (2-Fluoro-ethyl)-methyl-amine is unique due to its specific combination of a fluorine atom and a methylamine group, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its role in enhancing the stability and activity of biological molecules make it a valuable compound in research and industry.

Properties

IUPAC Name

2-fluoro-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8FN/c1-5-3-2-4/h5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSWHCYJSJFEKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

77.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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